

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxycyclopentanone

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Compound of Interest

Compound Name: 3-Hydroxycyclopentanone

Cat. No.: B2513457

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Introduction

3-Hydroxycyclopentanone is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring a five-membered ring with both a ketone and a hydroxyl group, makes it a key intermediate in the synthesis of a wide range of biologically active molecules, most notably prostaglandins and their analogues. This guide provides a comprehensive overview of the chemical and physical properties of **3-hydroxycyclopentanone**, detailed experimental protocols for its key reactions, and its applications in medicinal chemistry and drug development.

Chemical and Physical Properties

3-Hydroxycyclopentanone is a colorless to pale yellow liquid under standard conditions. Its physical and chemical properties are summarized in the tables below. These properties are influenced by the presence of both a polar carbonyl group and a hydrogen-bond-donating hydroxyl group, which affect its boiling point, solubility, and reactivity.

Table 1: General and Physical Properties of 3-Hydroxycyclopentanone

Property	Value	Source
IUPAC Name	3-hydroxycyclopentan-1-one	[1]
CAS Number	26831-63-0	[1]
Molecular Formula	C ₅ H ₈ O ₂	[1]
Molecular Weight	100.12 g/mol	[1] [2] [3]
Appearance	Colorless to pale yellow liquid	N/A
Boiling Point (Predicted)	210.0 ± 33.0 °C	[4]
Density (Predicted)	1.217 ± 0.06 g/cm ³	[4]
Solubility	Soluble in water and polar organic solvents	N/A

Table 2: Spectroscopic Data of 3-Hydroxycyclopentanone

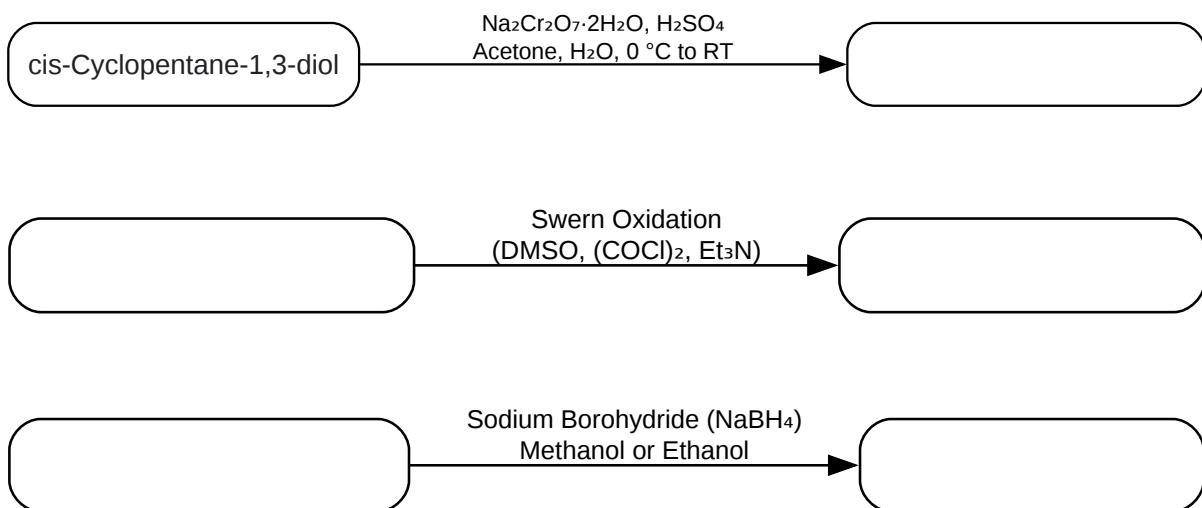
Spectroscopic Data	Values
¹ H NMR (CDCl ₃ , 400 MHz)	δ 1.98-2.08 (m, 1H), 2.08-2.32 (m, 3H), 2.32-2.54 (m, 2H), 2.78 (s, 1H), 4.38-4.84 (m, 1H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 31.38, 35.40, 47.91, 69.72, 217.80
Infrared (IR) Spectrum	Characteristic absorptions for O-H (broad, ~3400 cm ⁻¹), C=O (strong, ~1740 cm ⁻¹), and C-H (stretch, ~2850-3000 cm ⁻¹) are expected.
Mass Spectrometry (MS)	Expected molecular ion [M] ⁺ at m/z = 100.05. Common fragments would likely result from the loss of water ([M-H ₂ O] ⁺) or other small neutral molecules.

Key Chemical Reactions and Experimental Protocols

3-Hydroxycyclopentanone undergoes a variety of chemical transformations targeting its hydroxyl and carbonyl functionalities. These reactions are pivotal for its use as a synthetic intermediate.

Synthesis of 3-Hydroxycyclopentanone

A common laboratory synthesis of **3-hydroxycyclopentanone** involves the selective oxidation of a diol precursor.



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